molecular formula C13H15NO2 B2926796 N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide CAS No. 2411183-83-8

N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide

Cat. No. B2926796
CAS RN: 2411183-83-8
M. Wt: 217.268
InChI Key: RFMHQSMPWSCEBM-NDQFZYFBSA-N
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Description

“N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide” is a chemical compound. It is related to a class of compounds that are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .


Synthesis Analysis

The synthesis of such compounds involves the use of chiral, non-racemic bromocyclopropanes . The compound was obtained according to a typical procedure from a certain amount of (1R,2S)-1-bromo-N, N-diethyl-2-methyl-2-phenylcyclopropane-1-carboxamide, employing N-ethylaniline as pronucleophile .

properties

IUPAC Name

N-[[(1R,2R)-2-phenylcyclopropyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-7-10-6-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,14,15)/t10-,11-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMHQSMPWSCEBM-NDQFZYFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide

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